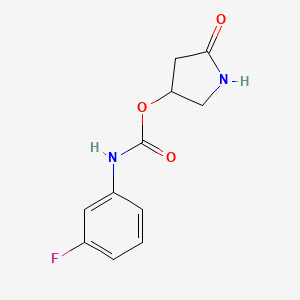
5-Oxopyrrolidin-3-yl (3-fluorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxopyrrolidin-3-yl (3-fluorophenyl)carbamate is a chemical compound characterized by the presence of a pyrrolidine ring and a fluorophenyl groupThe pyrrolidine ring is a versatile scaffold widely used by medicinal chemists to develop biologically active compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor to form the pyrrolidine ring, followed by the reaction with a fluorophenyl isocyanate to introduce the carbamate group .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Oxopyrrolidin-3-yl (3-fluorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: The fluorophenyl group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Wissenschaftliche Forschungsanwendungen
5-Oxopyrrolidin-3-yl (3-fluorophenyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Oxopyrrolidin-3-yl (3-fluorophenyl)carbamate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The fluorophenyl group can enhance binding affinity and selectivity for certain targets, contributing to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibuzatrelvir: An experimental antiviral drug with a similar pyrrolidine structure.
Nirmatrelvir: Another antiviral compound with structural similarities.
Uniqueness
5-Oxopyrrolidin-3-yl (3-fluorophenyl)carbamate is unique due to the specific combination of the pyrrolidine ring and the fluorophenyl group. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
88036-84-4 |
|---|---|
Molekularformel |
C11H11FN2O3 |
Molekulargewicht |
238.21 g/mol |
IUPAC-Name |
(5-oxopyrrolidin-3-yl) N-(3-fluorophenyl)carbamate |
InChI |
InChI=1S/C11H11FN2O3/c12-7-2-1-3-8(4-7)14-11(16)17-9-5-10(15)13-6-9/h1-4,9H,5-6H2,(H,13,15)(H,14,16) |
InChI-Schlüssel |
OXDXMEOFAPTHKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CNC1=O)OC(=O)NC2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B12894154.png)
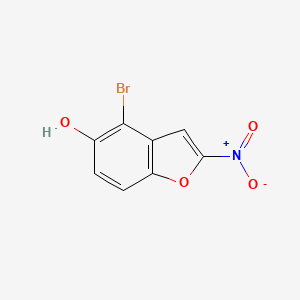
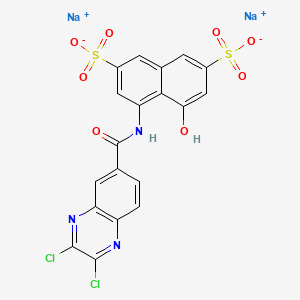
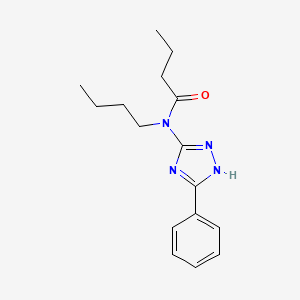
![4-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12894170.png)
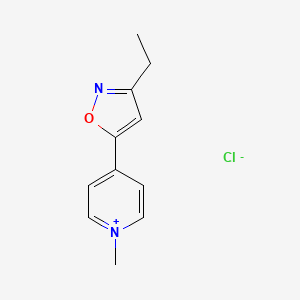
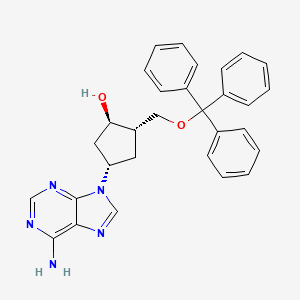
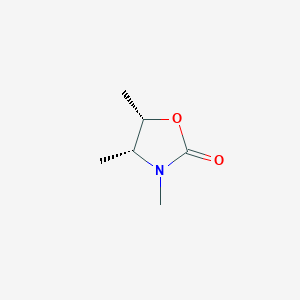
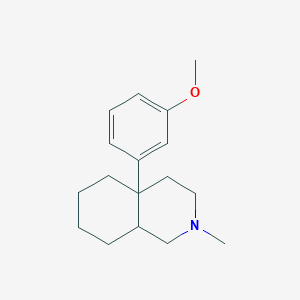
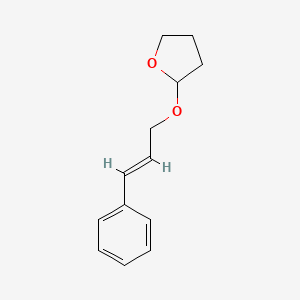
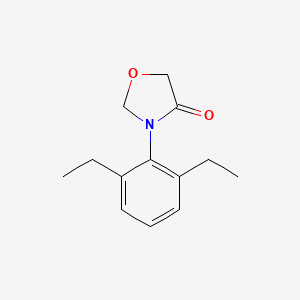
![Dicyclohexyl(3'-hydroxy-[1,1'-biphenyl]-2-yl)phosphine oxide](/img/structure/B12894213.png)
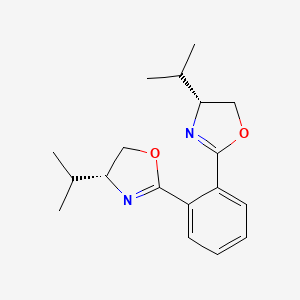
![[(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12894227.png)
